molecular formula C18H12Cl2N2O5S B4305170 3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid

3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid

Cat. No.: B4305170
M. Wt: 439.3 g/mol
InChI Key: LIXIXQZUYCNHSX-UHFFFAOYSA-N
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Description

3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid is a complex organic compound that features a benzothiophene core, a nitrophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-efficiency catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro groups can produce various substituted benzothiophene derivatives.

Scientific Research Applications

3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiophene core and nitrophenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O5S/c19-12-6-5-9(22(26)27)7-11(12)13(8-15(23)24)21-18(25)17-16(20)10-3-1-2-4-14(10)28-17/h1-7,13H,8H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXIXQZUYCNHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC(CC(=O)O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid
Reactant of Route 4
3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid
Reactant of Route 5
3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid
Reactant of Route 6
3-{[(3-Chloro-1-benzothiophen-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid

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